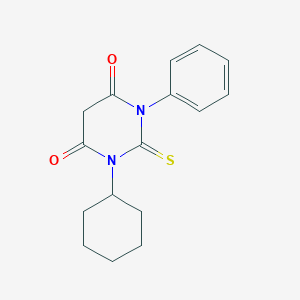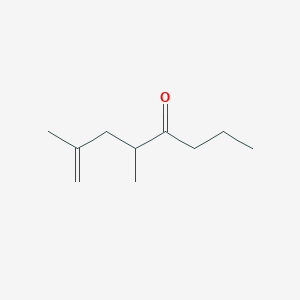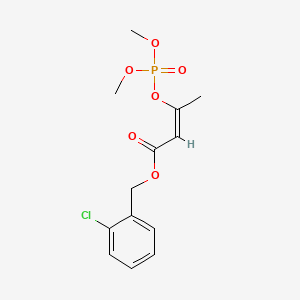
(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is an organic compound with a complex structure that includes a chlorophenyl group, a dimethoxyphosphinyl group, and a butenoate ester
準備方法
The synthesis of (2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves several steps. One common method includes the reaction of (2-chlorophenyl)methanol with 3-(dimethoxyphosphinyl)oxy-2-butenoic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate can be compared with similar compounds such as:
(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoic acid: Similar structure but with a carboxylic acid group instead of an ester.
This compound derivatives: Various derivatives with different substituents on the phenyl or butenoate groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
64011-78-5 |
|---|---|
分子式 |
C13H16ClO6P |
分子量 |
334.69 g/mol |
IUPAC名 |
(2-chlorophenyl)methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H16ClO6P/c1-10(20-21(16,17-2)18-3)8-13(15)19-9-11-6-4-5-7-12(11)14/h4-8H,9H2,1-3H3/b10-8- |
InChIキー |
AEKQPEXBWPJBEH-NTMALXAHSA-N |
異性体SMILES |
C/C(=C/C(=O)OCC1=CC=CC=C1Cl)/OP(=O)(OC)OC |
正規SMILES |
CC(=CC(=O)OCC1=CC=CC=C1Cl)OP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


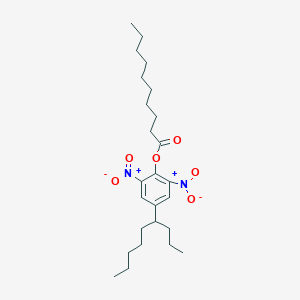
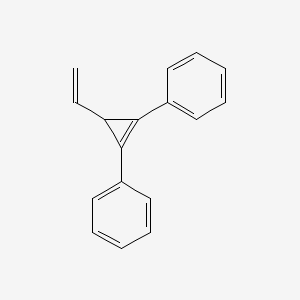


![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
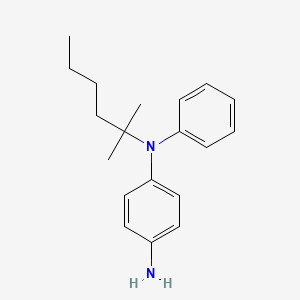
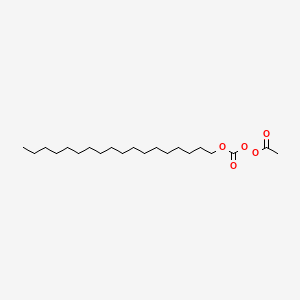
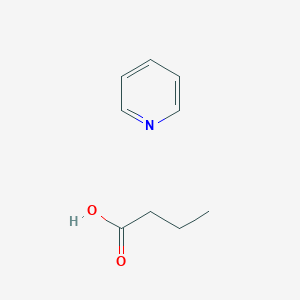
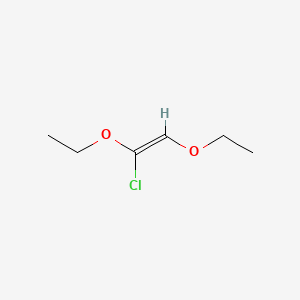
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
